molecular formula C21H34O4 B12365957 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid

9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid

Cat. No.: B12365957
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-JVCJGEKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid involves multiple steps, starting from prostaglandin F2alpha. The key steps include the formation of the methanoepoxy ring and the removal of the hydroxyl groups at positions 9 and 11. The reaction conditions typically involve the use of strong acids or bases and organic solvents such as methyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to platelet shape change, aggregation, and contraction of smooth muscle cells. The molecular targets include G-protein coupled receptors and downstream signaling pathways involving phosphoinositide hydrolysis and protein phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and ability to selectively mimic thromboxane A2. Unlike thromboxane A2, which is rapidly degraded in the body, this compound remains stable, making it useful for in vitro and in vivo studies .

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1

InChI Key

LQANGKSBLPMBTJ-JVCJGEKZSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.